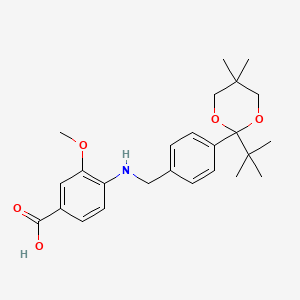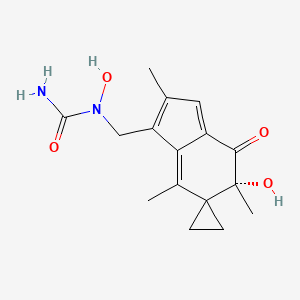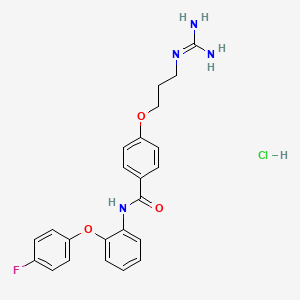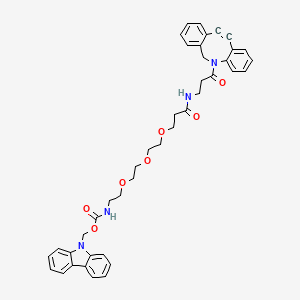
DBCO-PEG3-amide-N-Fmoc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DBCO-PEG3-amide-N-Fmoc is a compound used primarily as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a polyethylene glycol-based linker that facilitates the connection between two different ligands, one targeting an E3 ubiquitin ligase and the other targeting a protein of interest. This compound is also a click chemistry reagent, containing a dibenzocyclooctyne group that can undergo strain-promoted alkyne-azide cycloaddition with molecules containing azide groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of DBCO-PEG3-amide-N-Fmoc involves multiple steps, including the functionalization of polyethylene glycol with dibenzocyclooctyne and the subsequent attachment of the amide and Fmoc groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and advanced purification techniques to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions: DBCO-PEG3-amide-N-Fmoc primarily undergoes strain-promoted alkyne-azide cycloaddition reactions. This type of reaction is highly specific and efficient, making it ideal for bioconjugation and other applications where precise chemical modifications are required .
Common Reagents and Conditions: The common reagents used in reactions involving this compound include azide-containing molecules, organic solvents, and sometimes catalysts to enhance the reaction rate. The conditions typically involve mild temperatures and neutral pH to maintain the stability of the reactants and products .
Major Products Formed: The major products formed from reactions involving this compound are typically bioconjugates or other complex molecules where the DBCO group has reacted with an azide group to form a stable triazole linkage .
Wissenschaftliche Forschungsanwendungen
DBCO-PEG3-amide-N-Fmoc has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is commonly used in the synthesis of PROTACs, which are molecules designed to selectively degrade target proteins within cells. This makes it a valuable tool for studying protein function and developing targeted therapies for various diseases .
In addition to its use in PROTAC synthesis, this compound is also used in bioconjugation techniques, where it facilitates the attachment of various biomolecules to surfaces or other molecules. This has applications in drug delivery, diagnostics, and the development of new biomaterials .
Wirkmechanismus
The mechanism of action of DBCO-PEG3-amide-N-Fmoc involves its ability to undergo strain-promoted alkyne-azide cycloaddition reactions. The dibenzocyclooctyne group in the compound is highly reactive towards azide groups, allowing it to form stable triazole linkages without the need for copper catalysts. This makes it particularly useful for applications where copper could be detrimental, such as in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- DBCO-PEG4-amine
- DBCO-PEG5-amine
- DBCO-PEG6-amine
Uniqueness: Compared to similar compounds, DBCO-PEG3-amide-N-Fmoc offers a unique combination of properties that make it particularly suitable for certain applications. Its polyethylene glycol-based structure provides flexibility and solubility, while the Fmoc group allows for easy removal and further functionalization. Additionally, the dibenzocyclooctyne group enables efficient and specific click chemistry reactions, making it a versatile tool in chemical biology and medicinal chemistry .
Eigenschaften
Molekularformel |
C41H42N4O7 |
|---|---|
Molekulargewicht |
702.8 g/mol |
IUPAC-Name |
carbazol-9-ylmethyl N-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C41H42N4O7/c46-39(42-21-19-40(47)44-29-33-11-2-1-9-31(33)17-18-32-10-3-6-14-36(32)44)20-23-49-25-27-51-28-26-50-24-22-43-41(48)52-30-45-37-15-7-4-12-34(37)35-13-5-8-16-38(35)45/h1-16H,19-30H2,(H,42,46)(H,43,48) |
InChI-Schlüssel |
RSIWDKBQGKQMEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCNC(=O)OCN4C5=CC=CC=C5C6=CC=CC=C64 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



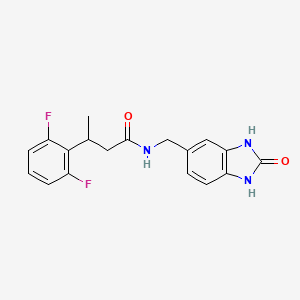
![8-[(5-Amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(3-fluoropyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11930204.png)
![1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B11930209.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one](/img/structure/B11930210.png)
![4-[2-[2-(3-Sulfanylpropanoylamino)ethoxy]ethoxy]butanoic acid](/img/structure/B11930222.png)

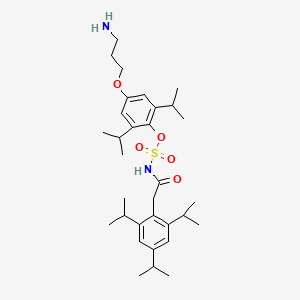
![(1R,2S,3S,5R,6S,9S)-11-methoxy-18-methyl-7-oxa-17,18-diazapentacyclo[7.7.1.12,5.06,17.010,15]octadeca-10(15),11,13-triene-3-carboxylic acid](/img/structure/B11930257.png)
